Methyl 3-bromo-2-cyano-6-nitrophenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-6-nitrophenylacetate is a synthetic compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol. This compound belongs to the class of nitrophenylacetates and has gained attention in scientific research due to its potential implications in various fields. It is a yellow crystalline solid that is widely used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-cyano-6-nitrophenylacetate typically involves the bromination of methyl 2-cyano-6-nitrophenylacetate. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and efficient use of resources. The industrial production also emphasizes safety measures to handle the reactive bromine and other chemicals involved in the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-cyano-6-nitrophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-2-cyano-6-nitrophenylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-6-nitrophenylacetate involves its interaction with specific molecular targets and pathways. The compound’s bromine, cyano, and nitro groups contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-cyano-3-nitrophenylacetate
- Methyl 3-bromo-2-cyano-4-nitrophenylacetate
Uniqueness
Methyl 3-bromo-2-cyano-6-nitrophenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(3-bromo-2-cyano-6-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-7(5-12)8(11)2-3-9(6)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKKDXXJMGEXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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